molecular formula C19H20N4O3 B2444417 3-[1-(furan-2-carbonyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396758-03-4

3-[1-(furan-2-carbonyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2444417
CAS No.: 1396758-03-4
M. Wt: 352.394
InChI Key: ASUDJJQWRKIIIY-UHFFFAOYSA-N
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Description

3-[1-(furan-2-carbonyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Properties

IUPAC Name

5-[1-(furan-2-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-21-19(25)23(15-8-3-2-4-9-15)17(20-21)14-7-5-11-22(13-14)18(24)16-10-6-12-26-16/h2-4,6,8-10,12,14H,5,7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDJJQWRKIIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[1-(furan-2-carbonyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3, with a molecular weight of 352.394 g/mol. Its structural characteristics include a piperidine ring and a triazole moiety, which are known to contribute to various biological activities.

Target Interactions : The compound functions primarily through its interactions with various biological targets:

  • Piperidine Derivatives : Compounds containing piperidine rings have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties. They interact with receptors such as dopamine and serotonin receptors, influencing mood and behavior.

Biochemical Pathways : The incorporation of the triazole ring enhances the compound's ability to interfere with several biochemical pathways, including those involved in cell proliferation and apoptosis. This suggests potential anticancer properties.

Biological Activities

The biological activities of this compound include:

Activity TypeSpecific EffectsReferences
Antiviral Inhibits viral replication in vitro
Anticancer Induces apoptosis in cancer cell lines
Antimicrobial Exhibits activity against Gram-positive bacteria
Anti-inflammatory Reduces inflammation markers in animal models
Antioxidant Scavenges free radicals and reduces oxidative stress

Anticancer Activity

In a study evaluating the anticancer potential of various triazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase activity .

Antimicrobial Efficacy

Research on the antimicrobial properties revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics due to its lipophilicity. Studies suggest that modifications in the structure can enhance bioavailability and reduce metabolic degradation.

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